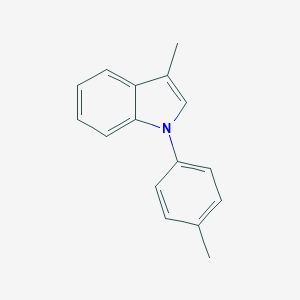
1H-Indole, 3-methyl-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-methyl-1-(4-methylphenyl)-, also known as 4-Me-MPHI, is a chemical compound that belongs to the class of indole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-methyl-1-(4-methylphenyl)- is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been proposed that this compound may interact with certain receptors in the brain, which could result in its potential use as a treatment for neurological disorders.
Biochemische Und Physiologische Effekte
1H-Indole, 3-methyl-1-(4-methylphenyl)- has been found to exhibit various biochemical and physiological effects. For example, it has been found to possess antioxidant properties, which could help to protect against oxidative stress. Additionally, it has been found to possess anti-inflammatory properties, which could help to reduce inflammation in the body. Furthermore, this compound has been found to possess analgesic properties, which could help to reduce pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Indole, 3-methyl-1-(4-methylphenyl)- in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been found to exhibit a wide range of biological activities, which makes it a versatile compound for use in various studies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Furthermore, there is a lack of information on the potential side effects of this compound, which could limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on 1H-Indole, 3-methyl-1-(4-methylphenyl)-. One area of research could focus on the development of new synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, future research could focus on the identification of the specific mechanisms of action of this compound, which could help to elucidate its potential therapeutic benefits.
Synthesemethoden
The synthesis of 1H-Indole, 3-methyl-1-(4-methylphenyl)- can be achieved through various methods. One of the most common methods is the Fischer indole synthesis. This method involves the reaction of a primary amine, an aldehyde, and an acid catalyst. Another method involves the reaction of 4-methylacetophenone with nitroethane, followed by reduction with sodium borohydride. This method results in the formation of 1H-Indole, 3-methyl-1-(4-methylphenyl)-.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-methyl-1-(4-methylphenyl)- has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anti-inflammatory and anti-cancer activities. Additionally, it has been found to possess antifungal and antibacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
167558-64-7 |
|---|---|
Produktname |
1H-Indole, 3-methyl-1-(4-methylphenyl)- |
Molekularformel |
C16H15N |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
InChI-Schlüssel |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Synonyme |
3-methyl-1-(4-methylphenyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



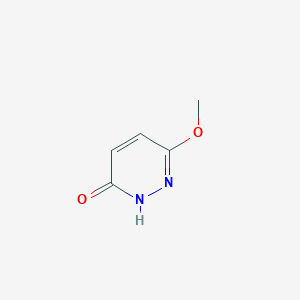
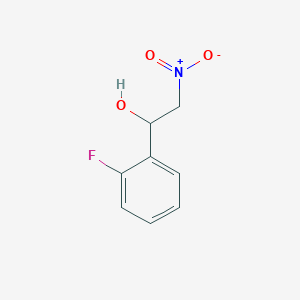
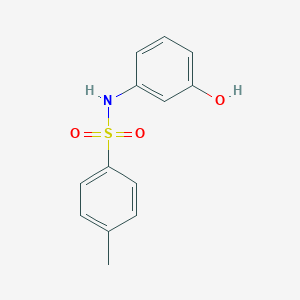
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
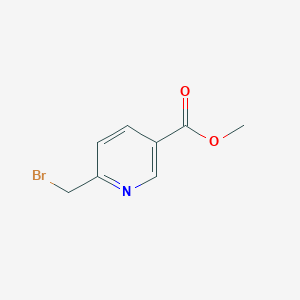
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
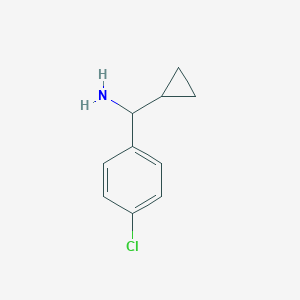
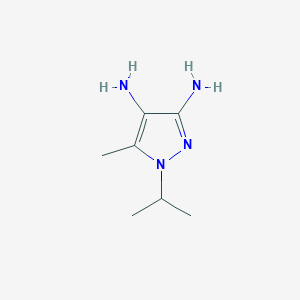
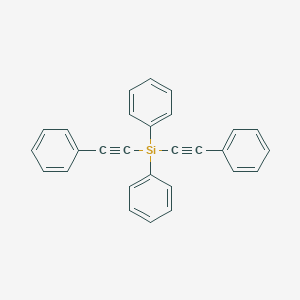
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

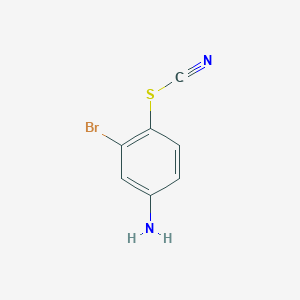
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)